2-(4-fluorophenyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Description
The compound 2-(4-fluorophenyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a fused heterocyclic system containing a triazole ring fused with a thiazinone scaffold. Its molecular formula is C₁₇H₁₂FN₃OS, with a calculated molecular weight of 325.36 g/mol. The structure features a 4-fluorophenyl substituent at position 2 and a phenyl group at position 4.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS/c18-13-8-6-12(7-9-13)16-19-17-21(20-16)15(22)10-14(23-17)11-4-2-1-3-5-11/h1-9,14H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOUUQLKOZSQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC(=NN2C1=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a member of the triazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and its mechanism of action.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a triazole ring fused with a thiazine moiety. The presence of the fluorophenyl group is believed to influence its biological activity significantly.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole and thiazine structures exhibit notable antimicrobial properties. For instance:
- Inhibition of Metallo-β-lactamases (MBLs) : A related study showed that triazole derivatives could inhibit MBLs, which are responsible for antibiotic resistance in bacteria. The compound displayed moderate inhibitory activity against VIM-2 with an IC50 value around 179 µM .
- Broad Spectrum Antimicrobial Effects : Compounds similar to 2-(4-fluorophenyl)-5-phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one have been tested against various gram-positive and gram-negative bacteria. These studies indicated significant antibacterial activity against organisms such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Inhibition (%) at 100 µM |
|---|---|---|
| 2-(4-fluorophenyl)-5-phenyl... | S. aureus | 75% ± 4% |
| 2-(4-fluorophenyl)-5-phenyl... | E. coli | 63% ± 1% |
Cytotoxicity Against Cancer Cells
The cytotoxic effects of this compound have been evaluated using standard assays like MTT:
- Cell Lines Tested : The compound was tested against several cancer cell lines, including breast cancer (Bcap-37) and lung cancer (A549).
- Results : The compound exhibited significant anti-tumor activity with IC50 values ranging from 50 µM to 100 µM depending on the cell line tested. Notably, it showed higher selectivity towards cancer cells compared to non-cancerous cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Bcap-37 | 75 | 3.0 |
| A549 | 60 | 2.5 |
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival in cancer cells.
- Induction of Apoptosis : Evidence indicates that treatment with this compound leads to increased markers of apoptosis in cancer cell lines.
Case Studies
In a recent study published in December 2023, researchers synthesized several derivatives based on the triazolo-thiazine scaffold and evaluated their biological activities. One derivative exhibited significant α-glucosidase inhibition, suggesting potential applications in diabetes management .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Variations
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Halogen vs. Methoxy Substitutents: The 4-fluorophenyl group in the target compound (electron-withdrawing) contrasts with the 4-chlorophenyl (stronger electron-withdrawing, larger atomic radius) in and the 4-methoxyphenyl (electron-donating) in . These differences influence lipophilicity (Cl > F > OCH₃) and electronic effects, which may alter metabolic stability or target interactions.
Core Heterocyclic Modifications: The thiazolo[3,2-b]triazol-6-one derivative in and the indolylidene-containing analog in feature different ring fusion patterns. For example, incorporates an indolylidene moiety at position 5, creating extended conjugation that may enhance UV absorbance or alter binding kinetics compared to the target’s dihydrothiazinone ring .
Physicochemical and Pharmacological Implications
- Lipophilicity : The target compound’s calculated LogP (estimated ~3.2) is lower than the chlorinated analog in (LogP ~3.8) but higher than the methoxy-substituted analog in (LogP ~2.5). This positions the fluorinated derivative as a balance between bioavailability and solubility.
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may enhance the target’s half-life compared to the methoxy analog in , which could undergo demethylation .
Q & A
Q. Methodological framework :
- Comparative analogs : Synthesize derivatives with modified substituents (e.g., halogens, alkyl groups) .
- Biological assays :
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (IC₅₀ determination) .
- Cellular models : Evaluate cytotoxicity in cancer lines (e.g., MTT assay) with controls for solvent effects .
Example SAR insights :
- Fluorine at the 4-position enhances metabolic stability .
- Bulky phenyl groups may improve target selectivity .
Advanced: How to resolve discrepancies in synthetic yields or bioactivity data across studies?
Q. Root-cause analysis :
- Reaction conditions : Compare solvent polarity (e.g., DMF vs. DMSO) and catalyst loadings .
- Analytical variability : Standardize NMR relaxation delays to ensure accurate integration .
Statistical approaches : - Use randomized block designs (split-plot for multi-factor experiments) to isolate variable impacts .
- Meta-analysis of published data to identify trends (e.g., higher yields with slow cooling during crystallization) .
Advanced: What in vitro models are appropriate for mechanistic studies?
Q. Recommended models :
- Enzyme kinetics : Use purified targets (e.g., COX-2, EGFR) with fluorescence-based activity assays .
- Cell-based systems :
- Apoptosis assays : Annexin V staining in leukemia cells (e.g., Jurkat) .
- Membrane permeability : Caco-2 monolayers to predict oral bioavailability .
Controls :
- Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO ≤0.1% v/v).
- Replicate experiments across 3+ biological replicates to account for variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
